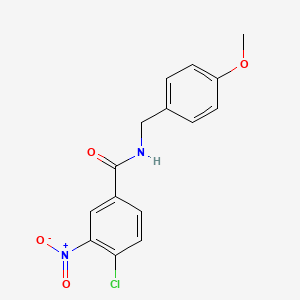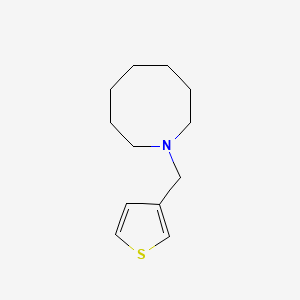![molecular formula C16H15NO5S B5745513 2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
2-[acetyl(phenylsulfonyl)amino]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Acetyl(phenylsulfonyl)amino]phenyl acetate, commonly known as APSA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of APSA-1 involves the inhibition of various enzymes and signaling pathways in cells. APSA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. APSA-1 also inhibits the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, APSA-1 has been found to modulate the activity of ion channels in neurons, which can affect synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
APSA-1 has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, APSA-1 induces apoptosis and blocks the cell cycle, leading to decreased cell proliferation and growth. In neurons, APSA-1 enhances synaptic plasticity and improves cognitive function. In immune cells, APSA-1 modulates the immune response and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APSA-1 has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, APSA-1 also has some limitations, such as its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on APSA-1. One potential area of research is the development of APSA-1 analogs with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential therapeutic applications of APSA-1 in various diseases, including cancer, neurological disorders, and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of APSA-1 and its effects on various cell types and tissues.
Métodos De Síntesis
The synthesis of APSA-1 involves the reaction of 2-aminophenyl acetate with acetic anhydride and phenylsulfonyl chloride. The reaction takes place in the presence of a base such as pyridine or triethylamine and a solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
APSA-1 has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, APSA-1 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking the cell cycle. In neuroscience, APSA-1 has been found to enhance synaptic plasticity and improve cognitive function. In immunology, APSA-1 has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
[2-[acetyl(benzenesulfonyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-12(18)17(23(20,21)14-8-4-3-5-9-14)15-10-6-7-11-16(15)22-13(2)19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSCGDULEKWVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5745430.png)

![1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5745445.png)

![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)

![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)




![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)